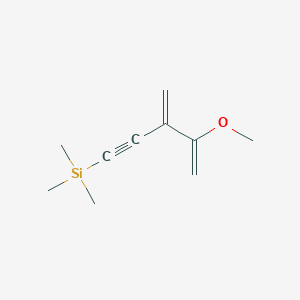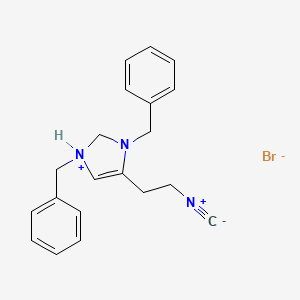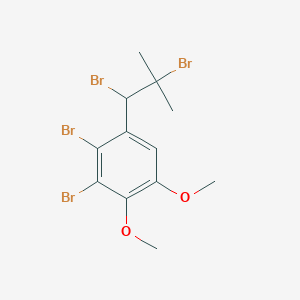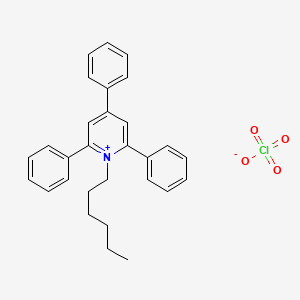
1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate is a quaternary ammonium salt derived from pyridine This compound is characterized by the presence of a hexyl group attached to the nitrogen atom of the pyridine ring, along with three phenyl groups at the 2, 4, and 6 positions The perchlorate anion serves as the counterion
Preparation Methods
The synthesis of 1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate typically involves the reaction of 2,4,6-triphenylpyrylium perchlorate with a primary amine, such as hexylamine. The reaction is carried out in a solvent like ethanol, and the mixture is heated to facilitate the formation of the quaternary ammonium salt. The general reaction scheme is as follows:
2,4,6-Triphenylpyrylium perchlorate+Hexylamine→1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
Comparison with Similar Compounds
1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
- 1-Benzyl-2,4,6-triphenylpyridin-1-ium perchlorate
- 1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate
- 2,4,6-Triphenylpyridine
These compounds share structural similarities but differ in the substituents attached to the nitrogen atom of the pyridine ring
Properties
CAS No. |
88125-48-8 |
|---|---|
Molecular Formula |
C29H30ClNO4 |
Molecular Weight |
492.0 g/mol |
IUPAC Name |
1-hexyl-2,4,6-triphenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C29H30N.ClHO4/c1-2-3-4-14-21-30-28(25-17-10-6-11-18-25)22-27(24-15-8-5-9-16-24)23-29(30)26-19-12-7-13-20-26;2-1(3,4)5/h5-13,15-20,22-23H,2-4,14,21H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
QZJUAFOUVMRTDP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


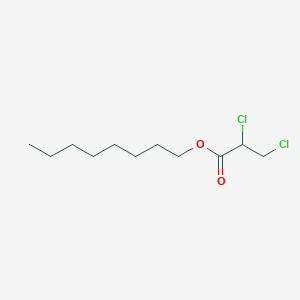
![4-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14388517.png)
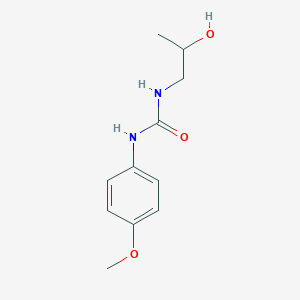
![5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14388529.png)
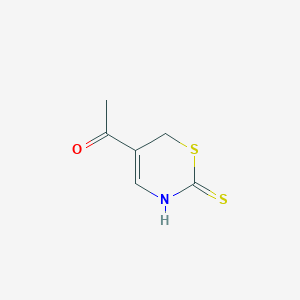
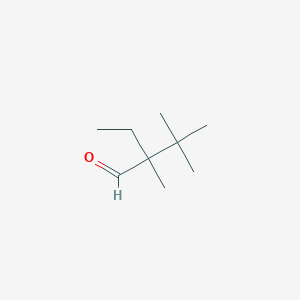
![2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B14388568.png)
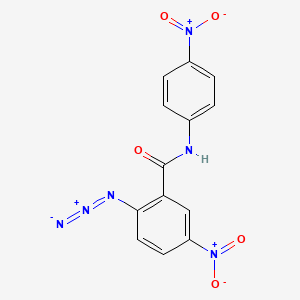
![Dihexyl [(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B14388577.png)
![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)
